molecular formula C7H7FO2 B1301868 2-Fluoro-6-methoxyphenol CAS No. 73943-41-6

2-Fluoro-6-methoxyphenol

Cat. No. B1301868
CAS RN: 73943-41-6
M. Wt: 142.13 g/mol
InChI Key: YZNHPLVFLRSVHY-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyphenol is a chemical compound that is part of a broader class of compounds known as methoxyphenols. These compounds are known for their ability to form strong intermolecular and intramolecular hydrogen bonds, which are significant in various chemical and biological contexts. Although the specific compound 2-Fluoro-6-methoxyphenol is not directly studied in the provided papers, related compounds with similar substituents have been investigated, providing insights into the potential behavior and properties of 2-Fluoro-6-methoxyphenol.

Synthesis Analysis

The synthesis of related fluorinated methoxyphenols often involves multi-step reactions, including O-methylation, Schiff base formation, and reactions with various nucleophiles. For instance, the synthesis of a compound with a fluorophenyl and methoxyphenol moiety involved O-methylation with cyclotron-produced [11C]iodomethane followed by a Schiff reaction with γ-aminobutyric acid . Another example includes the synthesis of a fluorophenyl-methoxyphenol derivative through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . These methods could potentially be adapted for the synthesis of 2-Fluoro-6-methoxyphenol.

Molecular Structure Analysis

The molecular structure of fluorophenols, such as 2-fluorophenol, has been determined using techniques like electron diffraction, which suggests the possibility of intramolecular hydrogen bonding between the OH and F substituents in ortho positions . This information can be extrapolated to 2-Fluoro-6-methoxyphenol, suggesting that it may also exhibit intramolecular hydrogen bonding, influencing its molecular geometry and reactivity.

Chemical Reactions Analysis

Fluorinated methoxyphenols can undergo various chemical reactions, including cyclization and nucleophilic substitution. For example, the thermal cyclization of a tetrafluoro-methoxyphenyl derivative led to the formation of a chromene ester due to nucleophilic substitution . These reactions are indicative of the reactivity patterns that might be expected for 2-Fluoro-6-methoxyphenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols are influenced by their ability to form hydrogen bonds. Thermochemical studies of methoxyphenols have revealed their thermodynamic properties, such as enthalpies of formation, vapor pressure, and vaporization enthalpies . Additionally, spectroscopic studies provide insights into the electronic structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the behavior of these compounds in different environments . These studies are relevant for predicting the properties of 2-Fluoro-6-methoxyphenol.

Scientific Research Applications

Biomass Proxy in Geochemical Studies

Methoxyphenols, such as 2-Fluoro-6-methoxyphenol, are utilized as proxies for terrestrial biomass in geochemical research. Studies have explored their role in understanding chemical changes in lignin during hydrothermal alteration, providing insights into historical biomass and environmental conditions (Vane & Abbott, 1999).

Advanced Material Synthesis

2-Fluoro-6-methoxyphenol is implicated in the synthesis of novel materials. For instance, it has been used in synthesizing polyfluorophenols using enzymatic methods, which are promising for photoelectronic applications due to their photoconductive properties (Zaragoza-Gasca et al., 2011).

Chemical Analysis and Characterization Techniques

This compound is instrumental in various chemical analysis and characterization techniques. For example, it has been used in studies involving high-performance liquid chromatography (HPLC) for the determination of biologically important thiols (Gatti et al., 1990).

Fundamental Chemical Studies

2-Fluoro-6-methoxyphenol plays a role in fundamental chemical research. It is used in studies examining the synthesis of hydroindolenones and hydroquinolenones, contributing to the broader understanding of organic chemistry and reaction mechanisms (Karam et al., 1999).

Environmental Chemistry

In environmental chemistry, 2-Fluoro-6-methoxyphenol is significant in understanding the atmospheric reactivity and formation of secondary organic aerosols. Its interactions with hydroxyl radicals and role in the formation of nitroguaiacol isomers have been studied, providing insights into atmospheric chemistry and pollution dynamics (Lauraguais et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-fluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHPLVFLRSVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372019
Record name 2-Fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxyphenol

CAS RN

73943-41-6
Record name 2-Fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
ES Lazer, HC Wong, CD Wegner… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 6-disubstituted 4-(2-arylethenyl) phenols with potenthuman neutrophil 5-lipoxygenase (5-LO) inhibiting activity (IC50S in the 10~ 7 M range) and weaker human platelet …
Number of citations: 29 pubs.acs.org
RJ Lundgren, A Wilsily, N Marion, C Ma, YK Chung… - authors.library.caltech.edu
… In a nitrogen-filled glovebox (a glovebox is not necessary: see the next paragraph), catalyst (S)-1 (0.10 equiv), the phenol (2,4-dimethoxyphenol: 0.50 equiv; 2-fluoro-6methoxyphenol: …
Number of citations: 0 authors.library.caltech.edu
MT Clark, DD Miller - The Journal of Organic Chemistry, 1986 - ACS Publications
amine. 7 Treatment of 4 with formaldehyde and NJf-dimethylamine afforded, lV, IV-dimethyl-3-methoxy-4-hydroxy-5-fluorobenzylamine (5, 95%) as the sole regioi-somer. A standard …
Number of citations: 13 pubs.acs.org
MT Clark, A Adejare, G Shams, DR Feller… - Journal of medicinal …, 1987 - ACS Publications
… The synthesis of 12 is outlined in Scheme III and utilized 2-fluoro-6-methoxyphenol (13).9 It was anticipated that 13 could be converted into 14 if the phenol moiety was left unprotected. …
Number of citations: 21 pubs.acs.org
WP Deng, KA Wong, KL Kirk - Tetrahedron: Asymmetry, 2002 - Elsevier
… , 14 4-(chloromethyl)-3-fluoroveratrole 3a is readily obtained by one-step chloromethylation of 3-fluoroveratrole, the methylation product of commercial 2-fluoro-6-methoxyphenol, 15 …
Number of citations: 20 www.sciencedirect.com
TE Speltz - 2011 - via.library.depaul.edu
… using the same method as 4-(2-aminoethyl)-2-fluoro-6-methoxyphenol hydrochloride (11). The starting compound needs to be isolated from an isomeric mixture with (E)-2-fluoro-6-…
Number of citations: 2 via.library.depaul.edu
KS Lim, H Lee, SE Kim, TH Ha, J Ann, K Son… - European journal of …, 2013 - Elsevier
… The 5-fluoro vanillin 7 was prepared from commercially available 2-fluoro-6-methoxyphenol by Mannich-type formylation and 5-chloro vanillin 8 was synthesized from vanillin by basic α-…
Number of citations: 9 www.sciencedirect.com
DC Braddock, A Duran-Corbera… - Journal of Natural …, 2022 - ACS Publications
We report an improved total synthesis of 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol, (±)-polysiphenol, via intermolecular McMurray dimerization of 5-bromovanillin and …
Number of citations: 5 pubs.acs.org
M Pallavicini, L Fumagalli, M Gobbi, C Bolchi… - European journal of …, 2006 - Elsevier
On the basis of the affinities at the α 1a -, α 1b - and α 1d -adrenoceptors and the 5-HT 1A receptor of a previous series of sixteen 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxanes …
Number of citations: 28 www.sciencedirect.com
JC Cramer - 2003 - search.proquest.com
… 3,4-Bis(benzyIoxy)-5-fluorobenzaldehyde (3): Compound 3 was prepared according to the literature and the following is a general example.5455,71 2-Fluoro-6-methoxyphenol (3 g, …
Number of citations: 2 search.proquest.com

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